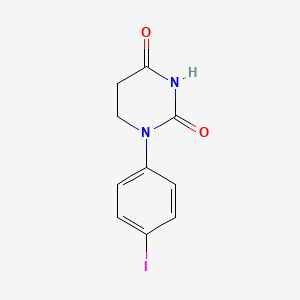

1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione

Description

1-(4-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione is a dihydropyrimidinone derivative characterized by a 4-iodophenyl substituent at the N(1) position of the pyrimidine-2,4-dione core. The iodine atom at the para position of the phenyl ring introduces significant electronic and steric effects, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name |

1-(4-iodophenyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(14)12-10(13)15/h1-4H,5-6H2,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXLSPXXUCMDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528991-21-0 | |

| Record name | 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and ethyl acetoacetate.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium ethoxide in ethanol. The mixture is heated to facilitate the formation of the dihydropyrimidine ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of dihydropyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that certain dihydropyrimidine analogs can inhibit the growth of various cancer cell lines, including A431 human epidermoid carcinoma cells. The incorporation of iodine in the structure may enhance the compound's lipophilicity and biological activity, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Compounds similar to 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione have demonstrated promising antimicrobial activity against a range of pathogens. For example, dihydrouracil derivatives with similar structures have been reported to show efficacy against Escherichia coli and Klebsiella pneumoniae, indicating that the iodophenyl group could contribute to enhanced antimicrobial effects .

HIV Inhibition

Dihydropyrimidine derivatives have been explored as potential inhibitors of HIV-1 integrase. The presence of different substituents on the aromatic ring can influence the potency of these compounds. The structural modifications involving halogens like iodine may play a crucial role in enhancing their inhibitory activity against viral replication .

Material Science Applications

Supramolecular Chemistry

The dihydropyrimidine-2,4(1H,3H)-dione functionality serves as an effective module for constructing supramolecular assemblies. Its ability to form hydrogen bonds allows it to participate in the formation of crown ether-like structures that can be utilized in sensor technology and molecular recognition applications . This property makes it valuable for developing materials with specific binding capabilities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. The molecular formula is C10H9IN2O2 with a molecular weight of 316.10 g/mol .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, or disruption of metabolic processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The dihydropyrimidine-2,4(1H,3H)-dione scaffold permits extensive structural diversification. Key analogs and their substituent variations are summarized below:

Key Observations :

- Electron-Withdrawing Groups (I, NO₂, Br): Enhance electrophilicity and stability but reduce solubility. The iodine atom’s large atomic radius may improve binding to hydrophobic pockets in proteins .

- Electron-Donating Groups (CH₃, OH) : Increase solubility and modulate pharmacokinetics. The hydroxyl group enables hydrogen bonding, critical for antioxidant activity .

Physicochemical Properties

- Lipophilicity : Iodine and bromine substituents increase logP values (e.g., 1-(4-iodophenyl): logP ~2.5), favoring blood-brain barrier penetration. Hydroxyl groups reduce logP (e.g., 1-(4-hydroxyphenyl): logP ~1.2) .

- Solubility: Polar substituents (OH, NO₂) enhance aqueous solubility, whereas halogenated derivatives require co-solvents for in vivo administration .

Biological Activity

1-(4-Iodophenyl)dihydropyrimidine-2,4(1H,3H)-dione, with the CAS number 1528991-21-0, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9IN2O2

- Molecular Weight : 316.10 g/mol

- Structure : The compound features a dihydropyrimidine core substituted with a 4-iodophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by Umesha et al. demonstrated that various pyrimidine derivatives possess good antimicrobial and antioxidant activities, which could be attributed to their ability to scavenge free radicals and inhibit microbial growth .

Enzyme Inhibition

Enzyme inhibition is another area where this compound may exhibit activity. Dihydropyrimidines have been studied for their ability to inhibit enzymes such as dihydropyrimidine dehydrogenase (DPD), which is involved in the metabolism of pyrimidine analogs used in chemotherapy. This inhibition can enhance the efficacy of certain anticancer drugs by increasing their bioavailability .

Case Study 1: Antimicrobial Testing

In a comparative study involving various pyrimidine derivatives, this compound was tested against multiple bacterial strains. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development .

Case Study 2: Anticancer Screening

A screening assay evaluated the cytotoxic effects of several dihydropyrimidines on human cancer cell lines. The results showed that derivatives with halogen substitutions (like iodine) significantly enhanced cytotoxicity compared to their non-halogenated counterparts. This suggests that the iodine atom may play a crucial role in enhancing biological activity .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.